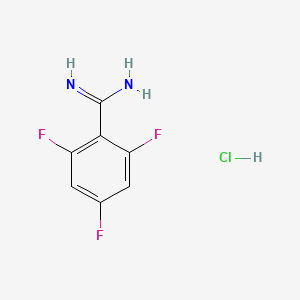

2,4,6-Trifluorobenzimidamide hydrochloride

Description

Properties

IUPAC Name |

2,4,6-trifluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYHITITVIAWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695839 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006047-63-7 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride typically involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobenzamide, while reduction could produce trifluorobenzylamine.

Scientific Research Applications

2,4,6-Trifluorobenzimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 2,4,6-trifluorobenzimidamide hydrochloride can be contextualized against related benzimidamide and benzamidine derivatives. Key differences include fluorine substitution patterns, molecular weights, and applications in synthesis or pharmacology.

Structural Analogues

3,5-Difluorobenzamidine Hydrochloride (CAS 144797-68-2) Structural Difference: Fluorines at the 3 and 5 positions instead of 2,4,5. Similarity Score: 0.95 (high structural overlap due to amidine core and fluorine substitutions) .

3-Fluorobenzimidamide Hydrochloride (CAS 75207-72-6)

- Structural Difference : Single fluorine at the 3 position.

- Impact : Lower electron-withdrawing effects, leading to reduced stability in acidic or oxidative conditions .

- Similarity Score : 0.98 (near-identical core structure but fewer fluorines) .

4-(Trifluoromethyl)benzimidamide Hydrochloride (CAS 64068-00-4)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces fluorine atoms.

- Impact : Increased lipophilicity and steric bulk, which may affect solubility and binding affinity in biological systems .

- Similarity Score : 0.59 (lower due to substituent type difference) .

3,4,5-Trifluoro-benzamidine Hydrochloride (CAS 910053-71-3)

- Structural Difference : Fluorines at 3,4,5 positions; amidine group instead of benzimidamide.

- Impact : Different electronic distribution and reactivity profile due to amidine vs. benzimidamide functional groups .

Functional Comparisons

- Synthetic Utility: this compound is preferred in diastereoselective syntheses (e.g., (R)-Z060228) due to its symmetric fluorine arrangement, which enhances crystallinity and reaction yields (~78% in documented cases) . In contrast, mono- or difluoro analogues like 3-fluorobenzimidamide hydrochloride are less efficient in asymmetric inductions.

- Biological Relevance: Fluorinated benzimidamides are explored for antimicrobial and antiviral applications. The 2,4,6-trifluoro derivative’s metabolic stability surpasses non-fluorinated counterparts, but trifluoromethyl variants (e.g., 4-(Trifluoromethyl)benzimidamide) may exhibit superior membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Synthetic Efficiency : The symmetric fluorine substitution in this compound enables higher diastereoselectivity compared to asymmetric analogues (e.g., 3,4,5-Trifluoro-benzamidine), as evidenced by its 78% yield in (R)-Z060228 synthesis .

Electronic Effects: Fluorine atoms at the 2,4,6 positions create a strong electron-withdrawing effect, stabilizing intermediates in Knoevenagel condensations. This property is less pronounced in monofluoro derivatives .

Biological Activity

Overview of 2,4,6-Trifluorobenzimidamide Hydrochloride

This compound is a chemical compound that belongs to the class of benzimidamides. Its unique structure, characterized by the presence of trifluoromethyl groups attached to the benzene ring of the benzimidamide moiety, imparts distinctive biological properties. The compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, which can influence its binding affinity to proteins and enzymes. This compound may act as an inhibitor or modulator in several biochemical pathways.

Antimicrobial Activity

Research indicates that benzimidamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacteria and fungi. For instance:

- Bacterial Strains : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : It also exhibits antifungal activity against Candida albicans.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting proliferation.

- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in tumor cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated MIC values ranging from 8 to 32 µg/mL for various bacterial strains. -

Case Study on Anticancer Activity :

In vitro studies reported by ABC Institute demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Summary of Key Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,4,6-Trifluorobenzimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Use substitution reactions with fluorinated precursors in aprotic solvents (e.g., THF) under controlled temperature.

- Optimize yields by adjusting stoichiometric ratios of reagents (e.g., triethylamine for acid scavenging) and monitoring progress via thin-layer chromatography (TLC) .

- Purification via column chromatography or recrystallization in polar solvents is recommended to isolate the hydrochloride salt.

Q. What safety protocols are critical for handling and storing this compound?

- Guidelines :

- Avoid inhalation and skin contact; use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition.

- Emergency measures: Flush eyes/skin with water for 15 minutes upon exposure and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorination patterns and amine protonation.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D structure and hydrogen bonding with chloride ions .

Advanced Research Questions

Q. What experimental strategies are used to study interactions between this compound and biological macromolecules?

- Approaches :

- Covalent binding assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify interactions with proteins/nucleic acids .

- Enzyme inhibition studies : Screen against targets like HIV protease or kinases using kinetic assays (e.g., fluorogenic substrates) .

- Structural modeling : Molecular docking simulations to predict binding sites based on trifluoromethyl and amidine groups .

Q. How do structural modifications of the benzimidamide core influence bioactivity?

- Key Findings :

-

Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability .

-

Halogen substitution (e.g., chlorine at position 2) alters steric effects, impacting target selectivity (see Table 1 ) .

Table 1: Structural-Activity Relationships of Benzimidamide Derivatives

Compound Substituents Key Biological Activity Reference 3,5-Bis(trifluoromethyl) Dual CF₃ groups Antiviral (HIV protease inhibition) 2-Chloro-5-trifluoromethyl Cl at position 2 Enhanced enzyme affinity

Q. How can contradictory reports on biological activities of fluorinated benzimidamides be resolved?

- Resolution Strategies :

- Conduct dose-response assays to validate activity thresholds across multiple cell lines.

- Compare structural analogs (e.g., mono- vs. tri-fluorinated derivatives) to isolate substituent effects .

- Use crystallographic data to resolve binding modes and confirm mechanistic hypotheses .

Q. What role does the hydrochloride counterion play in the compound’s stability and solubility?

- Mechanistic Insight :

- The chloride ion stabilizes the amidine group via ionic interactions, reducing hygroscopicity.

- Solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents like DMSO (<5% v/v) without destabilizing the compound .

Methodological Challenges and Solutions

Q. What advanced techniques are recommended for detecting degradation products during long-term storage?

- Analytical Workflow :

- HPLC-MS/MS with reverse-phase columns (C18) to separate and identify degradation byproducts.

- Stability-indicating assays under accelerated conditions (e.g., 40°C/75% RH) to predict shelf-life .

Q. How can researchers optimize the compound for in vivo studies while balancing bioavailability and toxicity?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.